Streptomycin pantothenate

Description

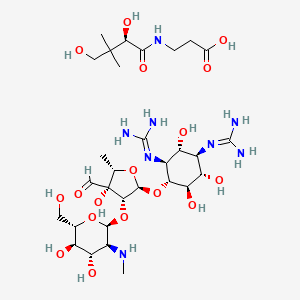

Structure

3D Structure of Parent

Properties

CAS No. |

24573-11-3 |

|---|---|

Molecular Formula |

C30H56N8O17 |

Molecular Weight |

800.8 g/mol |

IUPAC Name |

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C21H39N7O12.C9H17NO5/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;7-/m00/s1 |

InChI Key |

YXIORFGPXSLCOT-FGZKHVCBSA-N |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC(C)(CO)C(C(=O)NCCC(=O)O)O |

Related CAS |

106546-98-9 |

Origin of Product |

United States |

Microbial Biosynthesis and Production Systems

Biosynthetic Pathways of Streptomycin (B1217042) in Streptomyces griseus

The biosynthesis of streptomycin is a complex process involving multiple interconnected pathways that assemble the three distinct moieties of the molecule: streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine. kegg.jp The entire process is orchestrated by a cluster of genes and utilizes primary metabolites derived from glucose. kegg.jp

Genetic and Enzymatic Determinants of Streptomycin Production

The production of streptomycin in S. griseus is controlled by a cluster of genes known as the str gene cluster. ontosight.ai This cluster contains the structural genes encoding the enzymes directly involved in the synthesis of the antibiotic, as well as regulatory genes that control their expression. ontosight.ainih.gov A key regulatory protein is StrR, which controls the expression of the str gene cluster. ontosight.ai Another important regulatory element is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a small signaling molecule, or microbial hormone, that triggers streptomycin production and sporulation. oup.comoup.com The A-factor binds to a receptor protein, ArpA, which in turn controls the expression of the master regulator, AdpA, ultimately leading to the activation of the strR gene. frontiersin.org

The biosynthetic pathway involves a series of enzymatic reactions. For instance, the StrK protein, which shows a strong resemblance to alkaline phosphatases, is an enzyme that specifically cleaves phosphate (B84403) groups from streptomycin-6-phosphate and, more slowly, from streptomycin-3''-phosphate during the production phase. nih.gov

Table 1: Key Genes and Enzymes in Streptomycin Biosynthesis

| Gene | Protein Product | Function |

|---|---|---|

| strD | Streptidine Kinase | Involved in the streptidine moiety synthesis. ontosight.ai |

| strE | N-methyl-L-glucosamine Synthase | Involved in the synthesis of the N-methyl-L-glucosamine moiety. ontosight.ai |

| strF/G | Putative formation proteins | May be involved in the formation of N-methyl-L-glucosamine. nih.gov |

| strH | Glycosylation enzyme | Implicated in the first glycosylation step, condensing streptidine-6-phosphate and dihydrostreptose. nih.gov |

| strI | Dehydrogenase-like protein | Shows similarity to the NAD(P)-binding sites of dehydrogenases. nih.gov |

| strK | Streptomycin-6-phosphatase | Cleaves phosphate from streptomycin-6-phosphate. nih.govnih.gov |

| strR | Regulatory Protein | Controls the expression of the str gene cluster. ontosight.ai |

| adpA | Global Transcriptional Regulator | Activated by A-factor, it induces the expression of strR. oup.com |

Precursor Metabolite Utilization in Biosynthesis

All three components of the streptomycin molecule are ultimately derived from the primary metabolite D-glucose. kegg.jp The biosynthesis of each moiety follows a distinct path starting from glucose-derived precursors.

Streptidine Moiety: The synthesis of the streptidine ring begins with myo-inositol, which is derived from glucose. kegg.jp A series of oxidation, transamination, phosphorylation, and transamidination steps, with arginine serving as an amidino group donor, leads to the formation of streptidine-6-phosphate. kegg.jp

Streptose Moiety: The streptose moiety is also synthesized from D-glucose via a dTDP-glucose pathway. kegg.jp Studies using labeled glucose have shown that the C-3' branch carbon atom of L-streptose originates from C-3 of D-glucose, likely through an intramolecular rearrangement of a 6-deoxy-4-oxyhexose derivative. nih.gov

N-methyl-L-glucosamine Moiety: The exact biosynthetic route for this sugar is not fully elucidated, but it is known to be derived from D-glucose. kegg.jpnih.gov Genes such as strF and strG are thought to be involved in its formation. nih.gov

Table 2: Precursor Metabolites in Streptomycin Biosynthesis

| Precursor | Origin | Moiety Formed |

|---|---|---|

| D-Glucose | Primary Metabolism | Serves as the initial precursor for all three moieties. kegg.jp |

| myo-Inositol | Derived from Glucose | Intermediate in the streptidine pathway. kegg.jp |

| Arginine | Amino Acid Pool | Donates amidino groups in the streptidine pathway. kegg.jp |

Production Optimization in Microbial Fermentation

Optimizing the yield of streptomycin from S. griseus fermentations is a critical aspect of its industrial production. This is achieved through a combination of improving the microbial strain itself and refining the fermentation conditions. The fermentation process is typically divided into phases: an initial growth phase with rapid biomass production and little antibiotic synthesis, followed by a production phase where glucose and ammonia (B1221849) are consumed to produce streptomycin. scribd.com

Strain Improvement Strategies

Enhancing the inherent capacity of S. griseus to produce streptomycin is a primary goal. This involves modifying the genetic makeup of the bacterium to increase yield and stability.

Classical strain improvement techniques have been successfully applied to increase streptomycin production. tandfonline.com This involves exposing spores of S. griseus to mutagenic agents, such as ultraviolet (UV) light or X-rays, to induce random mutations in the genome. tandfonline.comasm.org The surviving colonies are then screened for their ability to produce higher levels of the antibiotic. tandfonline.com This process of repeated mutagenesis and selection has led to the development of high-producing industrial strains. tandfonline.com For instance, early work reported that treating spores with mutagens to a kill rate of approximately 99% was effective in generating improved strains. tandfonline.com While many mutants showed no improvement or were unstable, this method successfully isolated strains with significantly increased production capacity. tandfonline.comasm.org

Modern metabolic engineering offers more targeted approaches to strain improvement. nih.gov This involves the rational modification of specific genes or pathways to enhance the flow of precursors towards streptomycin synthesis or to remove regulatory bottlenecks. nih.gov

One strategy is to manipulate regulatory genes. For example, creating mutants deficient in the A-factor-binding protein (ArpA) resulted in strains that produced approximately 10 times more streptomycin than the wild-type strain. nih.gov This is because ArpA acts as a repressor in the absence of A-factor, and its removal derepresses the biosynthetic pathway. nih.gov Similarly, knocking out the rspB gene, which is part of an ABC transporter system, led to a 3-fold increase in streptomycin production in a liquid medium, suggesting its role as a negative regulator. oup.com

Another approach, known as ribosome engineering, involves selecting for mutations in ribosomal protein genes, such as rpsL, that confer resistance to streptomycin. frontiersin.org Such mutations can sometimes lead to the overproduction of various antibiotics. frontiersin.org Additionally, precursor supply can be engineered. Since fatty acid synthesis and polyketide antibiotic synthesis (like streptomycin) share common precursors such as acetyl-CoA and malonyl-CoA, partially inhibiting fatty acid synthesis can redirect these precursors towards increased antibiotic production. tandfonline.com

Bioprocess Development and Culture Condition Modulations

The industrial production of streptomycin involves a batch or fed-batch fermentation process that can last for approximately 5 to 7 days. lboro.ac.uk The process is highly aerobic and sensitive to the composition of the culture medium and fermentation parameters.

Key parameters for streptomycin production by S. griseus are outlined in the table below:

| Parameter | Optimal Range/Value | Notes |

| Producing Organism | Streptomyces griseus | The primary industrial producer of streptomycin. frontiersin.org |

| Temperature | 25 to 30°C | The optimal range for fermentation. |

| pH | 7.0 to 8.0 | High production rates are often observed in the pH range of 7.6 to 8.0. |

| Aeration | Highly aerobic | Essential for the process. |

| Carbon Sources | Glucose, Dextrin, Starch | Glucose is a common primary carbon source. |

| Nitrogen Sources | Soybean meal, Casein hydrolysate | Provide the necessary nitrogen for growth and synthesis. |

This table summarizes general fermentation parameters for streptomycin production based on multiple sources.

The fermentation process typically proceeds through three distinct phases:

Initial Growth Phase (24-48 hours): Characterized by rapid mycelial growth with limited antibiotic production. During this phase, ammonia is often released, causing the pH to rise.

Production Phase (up to 7 days): Following the initial growth, streptomycin biosynthesis accelerates. This phase is marked by the consumption of the primary carbon source, like glucose.

Decline Phase: As nutrients become depleted, the bacterial cells may undergo lysis, leading to a cessation of streptomycin production.

Recent bioprocess intensification strategies, such as the use of micro-porous matrices as solid supports for Streptomyces growth, have shown potential to significantly increase the volumetric productivity of antibiotics, although specific applications to streptomycin production are still being explored. ucl.ac.uk

Role of Pantothenate in Microbial Metabolism Related to Biosynthesis

Interplay between Pantothenate and Coenzyme A Biosynthesis Pathways

The biosynthesis of Coenzyme A from pantothenate is a universal and essential five-step enzymatic pathway in prokaryotes and eukaryotes. nih.govnih.govkegg.jp In Streptomyces griseus, this pathway is well-defined and critical for primary and secondary metabolism. kegg.jpgenome.jp The intracellular levels of CoA are controlled by the balance between its synthesis and degradation, with the initial phosphorylation of pantothenate being a key regulatory step. nih.gov

The enzymatic steps involved in the conversion of pantothenate to Coenzyme A in Streptomyces griseus are detailed below:

| Step | Enzyme | Gene (S. griseus) | Reaction |

| 1 | Pantothenate kinase | panK (e.g., SGR_4111) | Catalyzes the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate. nih.govgenome.jp |

| 2 | Phosphopantothenoylcysteine synthetase | coaB | Condenses 4'-phosphopantothenate with cysteine. |

| 3 | Phosphopantothenoylcysteine decarboxylase | coaC | Decarboxylates the product of the previous step to form 4'-phosphopantetheine. |

| 4 | Phosphopantetheine adenylyltransferase | coaD | Transfers an adenylyl group to 4'-phosphopantetheine, forming dephospho-CoA. |

| 5 | Dephospho-CoA kinase | coaE (e.g., SGR_2797) | Catalyzes the final phosphorylation step to produce Coenzyme A. genome.jp |

This table outlines the enzymatic pathway from pantothenate to Coenzyme A in Streptomyces griseus, with specific gene examples where available from the KEGG database. kegg.jpgenome.jpgenome.jp

The resulting CoA molecule, particularly its thioester derivative acetyl-CoA, is a central node in metabolism. Acetyl-CoA serves as the primary precursor for the biosynthesis of fatty acids and a wide array of polyketide secondary metabolites. ucl.ac.uk

Influence of Pantothenate Metabolism on Secondary Metabolite Production

The pool of Coenzyme A and its thioesters, derived from pantothenate, is directly linked to the production of secondary metabolites in Streptomyces. The biosynthesis of many antibiotics requires a significant supply of precursors derived from primary metabolism, such as acetyl-CoA and malonyl-CoA. ucl.ac.uk Malonyl-CoA, synthesized via the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC), is a critical building block for polyketide antibiotics. researchgate.net The activity of ACC is dependent on the availability of the acetyl-CoA pool, thus linking pantothenate metabolism to this class of secondary metabolites. researchgate.net

Interestingly, the direct supplementation of pantothenate does not universally lead to an increase in antibiotic production. In fact, some studies have indicated that calcium pantothenate can have an inhibitory effect on streptomycin production in S. griseus. asm.org This highlights the complex regulatory networks that control secondary metabolism, where the concentration of a single precursor can have multifaceted and sometimes counterintuitive effects on the final product yield. frontiersin.orgnih.gov

Molecular Mechanisms of Antimicrobial Action

Interaction with Bacterial Ribosomes

The primary target of streptomycin (B1217042) within the bacterial cell is the ribosome, the essential molecular machinery responsible for protein synthesis. The antibiotic's action is localized to the smaller of the two ribosomal subunits, the 30S subunit.

Binding to the 30S Ribosomal Subunit

Streptomycin functions by binding irreversibly to the 30S subunit of the bacterial ribosome. wikipedia.orgpatsnap.comvaia.com This binding is a critical initiating event that triggers a cascade of downstream inhibitory effects. The interaction is highly specific to the bacterial ribosome, which accounts for its selective toxicity against prokaryotes. wikipedia.org The binding event physically obstructs the normal conformational changes the ribosome must undergo during protein synthesis and distorts the decoding center. bnl.govnih.gov

Specific Binding Sites on 16S Ribosomal RNA

The binding site for streptomycin is located on the 16S ribosomal RNA (rRNA), a key structural and functional component of the 30S subunit. wikipedia.orgpatsnap.comnih.gov Streptomycin establishes contact with the phosphodiester backbone of the 16S rRNA, locking together four of its domains. asm.orgresearchgate.net Key interactions occur with several helical regions of the rRNA, including h1, h18 (the 530 loop), h27, and h44. asm.orgresearchgate.net

Crucially, streptomycin binding induces a significant local distortion in the 16S rRNA, particularly affecting the conformation of two universally conserved adenine (B156593) bases, A1492 and A1493, within the decoding A-site. researchgate.netnih.gov These bases are directly involved in monitoring and validating the correct pairing between the mRNA codon and the tRNA anticodon. researchgate.net Research has demonstrated that streptomycin can bind to naked 16S rRNA in the absence of ribosomal proteins, indicating that the rRNA itself contains the primary recognition signals for the antibiotic. nih.govtypeset.io

Role of Ribosomal Proteins in Binding and Action

While the 16S rRNA forms the primary binding pocket, certain ribosomal proteins are integral to the antibiotic's action and the stability of the binding site. The ribosomal protein S12 plays a crucial role; it does not bind the drug directly but its structure influences the conformation of the 16S rRNA binding site. asm.orgresearchgate.netnih.gov Mutations in the rpsL gene, which encodes protein S12, are a common mechanism of streptomycin resistance, as these changes can reduce the drug's binding affinity. patsnap.comnih.gov It is suggested that protein S12 controls the accessibility of the streptomycin attachment sites on the 16S rRNA. nih.govpnas.org Additionally, proteins S4 and S5 have been implicated in the streptomycin-ribosome interaction. nih.gov

Interactive Table: Key Ribosomal Components in Streptomycin Interaction

| Component | Type | Role in Streptomycin Action |

| 30S Subunit | Ribosomal Subunit | The overall target of streptomycin binding. wikipedia.org |

| 16S rRNA | Ribosomal RNA | Contains the primary binding site for streptomycin. patsnap.comnih.gov |

| Helix 44 (h44) | 16S rRNA Structure | A specific region of the 16S rRNA that directly interacts with streptomycin. asm.orgresearchgate.net |

| A1492 & A1493 | 16S rRNA Bases | Crucial decoding bases distorted by streptomycin binding, leading to misreading. researchgate.netnih.gov |

| Protein S12 | Ribosomal Protein | Modulates the conformation of the rRNA binding site and is a key factor in resistance. asm.orgnih.gov |

| Protein S4 & S5 | Ribosomal Protein | Implicated in the binding and action of streptomycin. nih.gov |

Disruption of Protein Synthesis and Translational Fidelity

The binding of streptomycin to the ribosome sets off a chain of events that corrupts the process of protein synthesis, compromising both its accuracy and efficiency.

Induction of Codon Misreading

A hallmark of streptomycin's action is the induction of severe misreading of the messenger RNA (mRNA) template. wikipedia.orgbnl.govpnas.org By distorting the A-site, streptomycin stabilizes the binding of near-cognate aminoacyl-tRNAs, which would normally be rejected. researchgate.netnih.gov This disruption of the ribosome's proofreading function leads to the incorporation of incorrect amino acids into the growing polypeptide chain. patsnap.com The accumulation of these faulty, non-functional, or potentially toxic proteins disrupts essential cellular processes and contributes to bacterial cell death. patsnap.combnl.gov

Inhibition of Translation Initiation and Elongation

Beyond causing misreading, streptomycin also directly inhibits key steps in the translation process. It interferes with the formation of the 70S initiation complex, which is composed of the 30S and 50S subunits, mRNA, and the initiator tRNA. sigmaaldrich.commdpi.com Specifically, streptomycin hinders the proper binding of formyl-methionyl-tRNA (fMet-tRNA) to the 30S subunit, a critical step for initiating protein synthesis. wikipedia.orgpatsnap.com This can result in a complete blockage of translation. pnas.org Evidence suggests that streptomycin distorts both the A-site and the P-site of the ribosome, leading to the premature release of the entire initiation complex. pnas.org Furthermore, the antibiotic can inhibit the elongation phase of protein synthesis, preventing the ribosome from moving along the mRNA and adding new amino acids to the nascent protein chain. researchgate.netsigmaaldrich.com

Interactive Table: Effects of Streptomycin on Protein Synthesis

| Process | Stage of Translation | Effect of Streptomycin |

| Codon Recognition | Elongation | Induces misreading by distorting the A-site, leading to incorrect amino acid incorporation. wikipedia.orgbnl.gov |

| Initiation Complex Formation | Initiation | Inhibits the binding of initiator fMet-tRNA and the formation of the functional 70S ribosome. wikipedia.orgpatsnap.comsigmaaldrich.com |

| Polypeptide Elongation | Elongation | Can inhibit the translocation of the ribosome along the mRNA. researchgate.netsigmaaldrich.com |

| Translational Fidelity | All | Severely compromises the accuracy of protein synthesis. nih.gov |

Effects on Ribosome Recycling

Streptomycin's interaction with the bacterial ribosome is a primary facet of its antimicrobial function. Beyond merely halting protein production, it actively disrupts the crucial process of ribosome recycling. Evidence indicates that aminoglycosides, the class of antibiotics to which streptomycin belongs, possess a cryptic second binding site on the 50S ribosomal subunit. nih.gov This secondary interaction is believed to be responsible for inhibiting the recycling of ribosomes after a round of translation has been completed or terminated prematurely. nih.gov

In organisms such as Mycobacterium tuberculosis, the process of recycling stalled ribosomes, known as trans-translation, is an essential survival mechanism. umassmed.edu The ability of streptomycin to interfere with this recycling process contributes significantly to its bactericidal effects, as the cell is unable to rescue stalled ribosomes and replenish the pool of active protein synthesis machinery. umassmed.edu

Cellular Consequences Beyond Protein Synthesis Inhibition

The downstream effects of streptomycin pantothenate's action are widespread, impacting fundamental cellular structures and metabolic states.

Impact on Bacterial Cell Membrane Integrity

While streptomycin's primary target is the ribosome, its activity leads to significant secondary damage to the bacterial cell membrane. nih.gov The binding of streptomycin to the 30S ribosomal subunit causes misreading of the mRNA transcript. testbook.compatsnap.com This results in the synthesis and accumulation of aberrant, non-functional, or toxic proteins. patsnap.com These mistranslated proteins can be incorporated into the cell membrane, disrupting its normal structure and compromising its integrity. nih.gov

Furthermore, research on dihydrostreptomycin (B1670612), a closely related derivative, shows that the antibiotic can bind to and modify the conformation of the mechanosensitive channel of large conductance (MscL). ncats.io This interaction can trigger the opening of the channel, leading to the unregulated leakage of essential ions like potassium and glutamate (B1630785) from the cell's interior, further destabilizing the cell. ncats.io It is important to note that the impact on the membrane is considered a downstream consequence of protein synthesis disruption, not a direct action on the membrane itself. nih.govtestbook.com

Broader Effects on Bacterial Cellular Processes

The influence of this compound extends to the core metabolic functions of the bacterial cell. A significant effect observed is the perturbation of cellular respiration. researchgate.net Bacteriostatic antibiotics can decelerate cellular respiration, inducing a metabolic state that is less active and paradoxically more prohibitive to the killing action of some bactericidal drugs. researchgate.net

The "pantothenate" moiety of the compound is also of critical importance. Pantothenate (Vitamin B5) is the precursor for the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the TCA cycle and fatty acid biosynthesis. nih.govscholaris.ca The pathway converting pantothenate to CoA has been shown to be essential for the viability of bacteria like Escherichia coli and Mycobacterium tuberculosis. oup.com Research on Edwardsiella tarda has demonstrated that the glutamate-pantothenate pathway can modulate antibiotic resistance by influencing glutathione (B108866) (GSH) metabolism and the TCA cycle. nih.gov Blocking this pathway with pantothenate analogs can increase the bacterium's sensitivity to certain antibiotics. nih.gov

In some bacteria, such as those from the Streptomyces genus, mutations that confer resistance to streptomycin can have unexpected consequences on cellular processes, including the enhanced production of other secondary metabolites. researchgate.net

Table 1: Summary of Streptomycin's Effects on Bacterial Cellular Processes

| Cellular Process | Effect | Mechanism | Supporting Evidence |

| Ribosome Recycling | Inhibition | Binding to a cryptic second site on the 50S subunit; interference with trans-translation. | nih.govumassmed.edu |

| Cell Membrane Integrity | Compromised | Incorporation of mistranslated proteins; potential interaction with mechanosensitive channels. | nih.govncats.io |

| Cellular Respiration | Deceleration | Perturbation of metabolic state as a downstream effect of antibiotic action. | researchgate.net |

| Metabolic Pathways | Disruption | Interference with the essential Pantothenate-to-CoA pathway; modulation of TCA cycle and GSH metabolism. | oup.comnih.gov |

Comparative Analysis of Mechanism across Diverse Microbial Species

The efficacy and specific molecular consequences of streptomycin action can vary significantly among different types of bacteria. This variation is influenced by differences in ribosomal structure, metabolic pathways, and the presence of specific resistance mechanisms.

Streptomycin is known to be particularly effective against aerobic Gram-negative bacteria and is a key drug in treating infections caused by Mycobacterium tuberculosis. patsnap.com In M. tuberculosis, resistance most commonly arises from specific point mutations in the rpsL gene, which codes for the S12 ribosomal protein, or the rrs gene, which codes for 16S rRNA. researchgate.netresearchgate.net These mutations alter the antibiotic's binding site on the ribosome. patsnap.com

The metabolic context of the organism plays a crucial role. In the aquatic pathogen Edwardsiella tarda, the glutamate-pantothenate pathway was identified as a key modulator of resistance. nih.gov In contrast, for probiotic species like Lactobacillus sakei, the genome reveals the presence of pathways for both pantothenate biosynthesis and ribosome degradation, indicating these are important processes for its normal function and potential interaction points for antibiotics. mdpi.com In Streptomyces, the very genus that produces streptomycin, resistance mutations in ribosomal genes can alter the organism's own secondary metabolism, sometimes leading to the overproduction of other compounds like avermectin. researchgate.net

This diversity underscores that while the primary target of streptomycin—the ribosome—is universal, the ultimate outcome of its action is shaped by the unique genetic and metabolic landscape of each microbial species.

Table 2: Comparative Effects of Streptomycin Across Microbial Species

| Microbial Species | Key Findings | Relevance to Mechanism | Supporting Evidence |

| Mycobacterium tuberculosis | Resistance is commonly linked to mutations in rpsL and rrs genes. Inhibition of ribosome recycling is lethal. | Demonstrates specific genetic targets for resistance and the importance of recycling inhibition. | umassmed.eduresearchgate.netresearchgate.net |

| Edwardsiella tarda | The glutamate-pantothenate pathway promotes antibiotic resistance by affecting the TCA cycle and GSH metabolism. | Highlights the role of specific metabolic pathways in modulating antibiotic susceptibility. | nih.gov |

| Streptomyces species | Ribosomal engineering or mutations conferring resistance can lead to the overproduction of other secondary metabolites. | Shows that antibiotic pressure can trigger broad, unexpected changes in cellular production. | researchgate.net |

| Lactobacillus sakei | Genome contains pathways for pantothenate and CoA biosynthesis, as well as ribosome degradation. | Indicates the presence and potential importance of streptomycin-related pathways in a probiotic species. | mdpi.com |

| Escherichia coli | The pathway from pantothenate to Coenzyme A is essential for viability. | Confirms the essentiality of the metabolic pathway involving the pantothenate moiety. | oup.com |

Mechanisms of Microbial Resistance

Genetic Basis of Resistance

The primary mode of action for streptomycin (B1217042) involves its binding to the 30S ribosomal subunit, which interferes with protein synthesis. patsnap.com Consequently, genetic mutations that alter the structure of the ribosome can prevent or reduce the binding affinity of streptomycin, leading to resistance.

High-level resistance to streptomycin is frequently associated with mutations in the rpsL gene, which encodes the ribosomal protein S12, and the rrs gene, which encodes the 16S ribosomal RNA (rRNA). oup.comtuberktoraks.orgoup.com These components are crucial for the proper function of the ribosome and are direct targets of streptomycin.

Mutations in the rpsL gene, particularly at codons 43 and 88, are well-documented causes of streptomycin resistance in various bacteria, including Mycobacterium tuberculosis. tuberktoraks.orgnih.gov For instance, a missense mutation in codon 43, resulting in a lysine-to-arginine substitution (K43R), is found in a significant percentage of streptomycin-resistant clinical isolates. nih.gov Similarly, mutations in codon 88 have also been identified, albeit less frequently. tuberktoraks.orgnih.gov These alterations in the S12 protein structure are thought to directly interfere with the binding of streptomycin to the ribosome.

The rrs gene, which codes for 16S rRNA, is another critical site for resistance-conferring mutations. Specific regions within the 16S rRNA, such as the 530 loop and the 912 region, are integral to the streptomycin binding site. oup.comnih.gov Mutations in these areas can disrupt the interaction between the antibiotic and the ribosome, leading to moderate levels of resistance. nih.gov The presence of a single rRNA operon in some pathogens, like M. tuberculosis, makes mutations in the rrs gene a more viable mechanism for acquiring resistance. nih.gov

Table 1: Common Mutations Associated with Streptomycin Resistance

| Gene | Codon/Region | Common Mutation | Resulting Resistance Level |

|---|---|---|---|

| rpsL | Codon 43 | K43R | High |

| rpsL | Codon 88 | - | High |

| rrs | 530 loop | Various substitutions | Moderate |

| rrs | 912 region | Various substitutions | Moderate |

More recently, mutations in the gidB gene have been identified as a source of low-level streptomycin resistance in Mycobacterium tuberculosis. nih.govnih.gov The gidB gene encodes a 16S rRNA methyltransferase, an enzyme responsible for adding a methyl group to a specific nucleotide within the 16S rRNA. nih.govresearchmatters.in This methylation is important for the optimal binding of streptomycin.

When mutations occur in the gidB gene, the methyltransferase may become non-functional or have reduced activity. researchmatters.in The absence of this specific methylation on the 16S rRNA slightly alters the streptomycin binding site, leading to a modest increase in the minimum inhibitory concentration (MIC) of the drug. nih.govresearchgate.net While gidB mutations alone confer low-level resistance, they can also act as a stepping stone, facilitating the development of higher-level resistance through subsequent mutations in rpsL or rrs. oup.com Studies have shown that a significant percentage of streptomycin-resistant strains lacking mutations in rpsL or rrs carry mutations in gidB. nih.gov

Enzymatic Inactivation of Streptomycin

Another prevalent mechanism of streptomycin resistance involves the enzymatic modification of the antibiotic molecule by a group of enzymes known as aminoglycoside modifying enzymes (AMEs). patsnap.comresearchgate.net These enzymes catalyze chemical alterations to the streptomycin structure, rendering it incapable of binding to its ribosomal target. patsnap.comresearchgate.net

AMEs are broadly classified into three main families based on the type of chemical modification they perform: N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs). mdpi.comnih.govnih.gov These enzymes are often encoded by genes located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. researchgate.net

O-nucleotidyltransferases (ANTs), also known as adenylyltransferases, mediate resistance by transferring an adenylyl group (AMP) from ATP to a hydroxyl group on the streptomycin molecule. mdpi.com This process, known as adenylylation, adds a bulky, negatively charged group to the antibiotic, sterically hindering its interaction with the ribosomal binding site. nih.govasm.orggoogle.com Specific ANT enzymes have been identified that adenylylate streptomycin, and in some cases, the same enzyme can also inactivate other aminoglycosides like spectinomycin. nih.gov

Table 2: Enzymatic Inactivation of Streptomycin

| Enzyme Family | Mechanism | Effect on Streptomycin |

|---|---|---|

| N-acetyltransferases (AACs) | Acetylation of amino groups | Prevents binding to 16S rRNA |

| O-nucleotidyltransferases (ANTs) | Adenylylation of hydroxyl groups | Sterically hinders binding to the ribosome |

Aminoglycoside Modifying Enzymes (AMEs)

Efflux Pumps and Permeability Alterations

A critical factor for streptomycin's bactericidal activity is its accumulation within the bacterial cell. Resistance can arise from mechanisms that reduce this intracellular concentration ubc.ca. This can be achieved through either decreased uptake of the antibiotic or increased efflux, effectively lowering the amount of drug available to bind to its ribosomal target. The intrinsic resistance of some Gram-negative bacteria is partly attributed to the synergistic effect of low outer membrane permeability and the action of efflux pumps ubc.caoup.com.

Bacterial cells possess a variety of membrane transport systems, some of which can actively expel antibiotics from the cell. These are known as efflux pumps and are a significant mechanism of antibiotic resistance oup.comnih.govnih.gov. Efflux pumps are transport proteins that recognize and extrude a wide range of structurally diverse compounds, including antibiotics, from the bacterial cytoplasm nih.gov.

There are five major families of bacterial efflux transporters: the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) superfamily oup.comnih.gov. The RND family is particularly prominent in Gram-negative bacteria and contributes significantly to intrinsic and acquired resistance nih.gov. While the direct role of specific efflux pumps in streptomycin resistance is an area of ongoing research, the general mechanism of reducing intracellular drug concentration is a well-established resistance strategy apsnet.org. For example, the ykkCD efflux pump has been implicated in streptomycin resistance in Bacillus subtilis apsnet.org.

Ribosomal Remodeling and Target Modification

Streptomycin exerts its antibacterial effect by binding to the 30S ribosomal subunit and interfering with protein synthesis patsnap.comwikipedia.org. A primary mechanism of high-level streptomycin resistance involves mutations in the gene rpsL, which encodes the ribosomal protein S12 apsnet.orgpatsnap.comasm.orgnih.gov. These mutations can alter the structure of the S12 protein, thereby reducing the binding affinity of streptomycin to the ribosome patsnap.com.

Mutations in rpsL are often located in two highly conserved loops of the S12 protein, centered around residues P90 and K42 (using Escherichia coli numbering) nih.gov. These regions are in close proximity to the streptomycin binding site nih.gov. For example, a single nucleotide polymorphism in the rpsL gene resulting in a change from lysine to arginine at position 128 has been shown to be responsible for streptomycin resistance in Clavibacter michiganensis apsnet.org. Such mutations are classified as either restrictive or nonrestrictive. Restrictive mutations not only confer resistance but can also increase the accuracy of translation, albeit at the cost of a reduced rate of protein synthesis and slower cell growth asm.orgasm.org.

| Gene | Encoded Protein | Effect of Mutation on Streptomycin Resistance | Example Mutation |

| rpsL | Ribosomal Protein S12 | High-level resistance due to reduced drug binding | K42T, K42N, K88R, K128R |

Another crucial mechanism of ribosomal target modification is the methylation of ribosomal RNA (rRNA), specifically the 16S rRNA component of the 30S subunit. This modification can also interfere with streptomycin binding patsnap.com.

Mutations in the rsmG gene (also known as gidB), which encodes a 16S rRNA methyltransferase, have been identified as a cause of low-level streptomycin resistance asm.orgnih.govnih.gov. The RsmG enzyme is an S-adenosylmethionine (SAM)-dependent methyltransferase that catalyzes the 7-methylguanosine (m7G) modification of guanosine (B1672433) at position 527 (G527) in the 16S rRNA of E. coli nih.gov. The absence of this methylation due to rsmG mutations is thought to decrease the affinity of streptomycin for its binding pocket on the ribosome nih.govresearchgate.net. Studies in Streptomyces coelicolor have shown that deletion of rsmG leads to the acquisition of streptomycin resistance nih.govnih.gov. The combined presence of mutations in both rpsL and rsmG can synergistically contribute to higher levels of streptomycin resistance asm.orgresearchgate.net.

Recent research has also shown that bacteria like E. coli can adapt to the presence of streptomycin by producing ribosomes that lack certain chemical tags on their rRNA, which are normally present in the drug's binding region. This alteration in the ribosome's structure is a dynamic response that can reduce the effectiveness of the antibiotic technologynetworks.comnews-medical.net.

| Gene | Encoded Enzyme | Function | Effect of Mutation on Streptomycin Resistance |

| rsmG (gidB) | 16S rRNA methyltransferase | Catalyzes m7G modification at G527 of 16S rRNA | Low-level resistance due to lack of methylation |

Metabolic Adaptation and Resistance Modulation

Recent research has highlighted the intricate connections between bacterial metabolic states and their susceptibility to antibiotics. One such connection involves the glutamate-pantothenate pathway, which has been shown to modulate resistance to certain antibiotics. In a study on Edwardsiella tarda, researchers found that the intracellular level of glutamate (B1630785) was significantly upregulated in a chloramphenicol-resistant strain. nih.govnih.gov This finding prompted further investigation into the role of glutamate and its associated metabolic pathways in antibiotic resistance.

The study revealed that exogenous glutamate could promote resistance by being directly involved in the synthesis of glutathione (B108866) (GSH) or by entering the tricarboxylic acid (TCA) cycle through deamination. nih.govnih.gov Crucially, the metabolomic analysis also showed that the presence of external glutamate could alter pantothenate metabolism, which in turn affects both GSH biosynthesis and the TCA cycle. nih.govnih.gov This interplay suggests that the glutamate-pantothenate pathway can enhance bacterial survival under antibiotic stress by bolstering key metabolic and detoxification pathways. nih.govnih.gov While this specific research focused on chloramphenicol (B1208), it opens avenues for exploring similar metabolic adaptations in resistance to other antibiotics, including aminoglycosides like streptomycin. The biosynthesis of pantothenate and its subsequent conversion to coenzyme A are known to be essential in bacteria such as Mycobacterium tuberculosis, making this pathway a potential area for further resistance research. frontiersin.org

Exposure to antibiotics like streptomycin induces significant stress on microbial cells, leading to substantial shifts in their intracellular metabolite profiles as they attempt to survive and adapt. Studies have demonstrated that antibiotic stress can trigger the accumulation of various molecules. For instance, in the microalga Chlamydomonas reinhardtii, treatment with streptomycin led to decreased cell growth and photosynthetic activity but also caused a notable increase in intracellular carbohydrates and fatty acids. researchgate.net Specifically, the lipid content increased significantly in streptomycin-treated cultures compared to untreated controls. researchgate.net

This adaptive response is not limited to lipids and carbohydrates. In a broader context, antibiotic-induced stress can alter various metabolic pathways. Research involving streptomycin treatment in mice has also shown significant shifts in fecal and colon-tissue associated metabolites, indicating a widespread impact on the metabolic environment. researchgate.net Such changes reflect the complex interplay between the antibiotic's mechanism of action and the microbe's metabolic network. The cell redirects resources to mitigate damage, which may involve altering energy metabolism, reinforcing cell structures, or producing protective compounds. Understanding these dynamic metabolic shifts is crucial for comprehending the multifaceted nature of microbial responses to antibiotic threats.

Evolution and Spread of Resistance in Microbial Populations

The dissemination of antibiotic resistance, including to streptomycin, is greatly accelerated by horizontal gene transfer (HGT), a process where bacteria share genetic material with one another. reactgroup.orgnih.gov This transfer can occur between bacteria of the same or different species through several primary mechanisms. reactgroup.org HGT is considered a primary driver in the rapid evolution and spread of multidrug resistance. nih.gov

The main mechanisms of HGT are:

Conjugation: This involves the transfer of genetic material, often in the form of plasmids, through direct cell-to-cell contact. reactgroup.orglongdom.org A structure called a pilus connects the donor and recipient bacteria, facilitating the DNA transfer. Plasmid-mediated conjugation is regarded as the most common method of HGT in nature. bioguardlabs.com

Transduction: In this process, bacteriophages (viruses that infect bacteria) accidentally transfer bacterial DNA from one host to another. reactgroup.orgbioguardlabs.com When a phage replicates within a bacterium, it can mistakenly package a piece of the host's DNA, which may contain a resistance gene, and inject it into the next bacterium it infects. longdom.org

Transformation: Some bacteria are capable of taking up free-floating DNA directly from their environment. reactgroup.orglongdom.org This DNA may have been released from dead bacteria, and if it contains a resistance gene, the recipient cell can integrate it into its own genome. reactgroup.org

Through these mechanisms, genes encoding resistance to streptomycin can move from a resistant bacterium to a previously susceptible one, allowing resistance to spread much faster than through spontaneous mutation alone. nih.govbioguardlabs.com

Resistance to streptomycin can arise through spontaneous mutations in a bacterium's DNA during replication. biorxiv.orgjst.go.jp These mutations are random events, and their frequency, known as the mutation rate, can be estimated. If a mutation provides a survival advantage in the presence of the antibiotic, the resistant mutant will be selected for and will proliferate. lakeforest.edu A high degree of resistance to streptomycin can be achieved in a single mutational step. asm.org

The rate of spontaneous mutation to streptomycin resistance varies between different bacterial species. Research has quantified these rates for several organisms, providing insight into how frequently resistance is likely to emerge in a given population. For example, the estimated rate of mutation to streptomycin resistance in Escherichia coli (strain B/r) is approximately 1 x 10⁻¹⁰ per bacterium per division cycle. asm.org Studies on mycobacteria have also provided specific estimates.

| Organism | Streptomycin Concentration | Mutation Rate (mutations per cell division) | Source |

|---|---|---|---|

| Escherichia coli B/r | Not Specified | ~1 x 10-10 | asm.org |

| Mycobacterium smegmatis mc2155 | 20 µg/ml | 2.77 x 10-8 | biorxiv.org |

| Mycobacterium smegmatis mc2155 | 100 µg/ml | 5.31 x 10-8 | biorxiv.org |

These data illustrate that while spontaneous mutations are rare events, in large bacterial populations, the emergence of resistant mutants is a statistical certainty.

Cross-resistance occurs when a bacterium's resistance mechanism for one antibiotic also confers resistance to other, often structurally related, antibiotics. Within the aminoglycoside class, which includes streptomycin, kanamycin (B1662678), gentamicin, and tobramycin, the patterns of cross-resistance can be complex and are not always predictable. nih.gov The specific mechanism of resistance determines the spectrum of cross-resistance.

Studies have shown that bacteria resistant to one aminoglycoside may or may not be resistant to others. For instance, research on clinical isolates of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus found that isolates that easily acquired resistance to streptomycin and kanamycin did not as easily develop resistance to gentamicin and tobramycin. nih.gov In another study, strains habituated to gentamicin demonstrated complete cross-resistance to streptomycin, neomycin, and kanamycin. bmj.com However, naturally occurring ("wild") gentamicin-resistant strains did not show such a proportional resistance pattern to streptomycin or kanamycin. bmj.com

The primary mechanisms of aminoglycoside resistance include:

Modification of the antibiotic by bacterial enzymes (e.g., phosphotransferases, acetyltransferases). asm.org

Alteration of the ribosomal target site. asm.org

Decreased uptake or accumulation of the drug. asm.org

Alteration of the ribosomal binding site is a significant cause of high-level resistance to streptomycin but may not affect other aminoglycosides in the same way. asm.org The table below summarizes observed cross-resistance patterns from various studies.

| Primary Resistance | Organism(s) | Cross-Resistance Observed | Notes | Source |

|---|---|---|---|---|

| Streptomycin | E. coli, P. aeruginosa, S. aureus | Kanamycin | Isolates easily acquired resistance to both. | nih.gov |

| Gentamicin (Lab-induced) | E. coli, S. aureus, P. aeruginosa | Streptomycin, Neomycin, Kanamycin, Tobramycin | Complete and proportional cross-resistance was demonstrated. | bmj.com |

| Gentamicin (Clinical Isolates) | Various | No proportional cross-resistance to Streptomycin or Kanamycin | "Wild" strains showed varied and non-proportional patterns. | bmj.com |

These findings highlight that while cross-resistance within the aminoglycoside family is common, the specific patterns are highly dependent on the bacterial species and the underlying genetic and biochemical mechanisms of resistance. nih.gov

Analytical Methodologies and Characterization in Research

Chromatographic and Spectroscopic Techniques for Compound Analysis

Analysis of streptomycin (B1217042) and its salts, such as pantothenate, frequently employs chromatographic and spectroscopic methods for separation and identification. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. jpmsonline.commtc-usa.com Due to streptomycin's polar nature, retaining it on conventional reversed-phase columns can be challenging. mtc-usa.com Therefore, specialized columns or mobile phase compositions are often required. mtc-usa.comnih.gov For instance, methods using base-deactivated reversed-phase silica (B1680970) gels or Cogent Diamond Hydride™ columns have been developed to achieve good retention and peak shape. mtc-usa.comnih.gov Spectrophotometry and Resonance Rayleigh Scattering (RRS) have also been utilized, sometimes involving derivatizing agents to enhance detection, as the streptomycin molecule itself lacks strong chromophores. farmaciajournal.comresearchgate.net

Table 1: Examples of HPLC Conditions for Streptomycin Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Base Deactivated Reversed Phase Silica Gel | Cogent Diamond Hydride™, 4µm, 100Å |

| Mobile Phase | Aqueous solution of sodium sulfate, sodium octanesulfonate, acetonitrile, and phosphate (B84403) buffer (pH 3.0). nih.gov | Gradient of DI Water with 0.1% Trifluoroacetic Acid (A) and Acetonitrile with 0.1% Trifluoroacetic Acid (B). mtc-usa.com |

| Detection | UV at 205 nm. nih.gov | UV at 205 nm. mtc-usa.com |

| Flow Rate | Not specified in abstract. | 1.0 mL/minute. mtc-usa.com |

| Application | Separation of streptidine (B14820), streptomycin B, streptomycin, and dihydrostreptomycin (B1670612). nih.gov | Separation of streptomycin from impurities in a standard solution. mtc-usa.com |

This table is for illustrative purposes and specific conditions may vary based on the exact application.

Quantifying streptomycin in complex matrices like fermentation broths is crucial for monitoring production and optimizing yields. researchgate.net Methods based on ion-exchange resins have been historically used to recover and concentrate streptomycin from fermented broth, allowing for quantitative analysis. google.com Modern approaches often use Hydrophilic Interaction Chromatography (HILIC) coupled with mass spectrometry (MS). nih.gov This technique is well-suited for separating and quantifying polar compounds like aminoglycosides in complex media. nih.gov In one such method, streptomycin itself was used as an internal standard for the quantification of other antibiotics like kanamycin (B1662678) and spectinomycin, demonstrating its utility in complex analytical procedures within fermentation contexts. nih.gov The use of an internal standard is critical for accuracy, correcting for variations in sample preparation and instrument response. nih.gov

Streptomycin can degrade under various conditions, such as heat or changes in pH. lcms.cz Identifying these degradation products is essential for stability studies and ensuring the quality of the active compound. High-performance anion-exchange chromatography (HPAE) with pulsed amperometric detection (PAD) is a powerful technique for separating and detecting streptomycin and its degradation products, which often lack a UV chromophore. lcms.cz

Common degradation pathways and products include:

Acid Hydrolysis : Yields streptidine and streptobiosamine. lcms.cz

Alkaline Hydrolysis : Yields maltol. lcms.cz

Thermal Degradation : At temperatures above 70°C, streptomycin can degrade to produce streptidine and streptobiosamine. lcms.cz

A liquid chromatography method has been described that can separate streptomycin from its main impurities and degradation products, including streptidine and streptomycin B. nih.gov

Table 2: Major Degradation Products of Streptomycin

| Degradation Condition | Major Product(s) |

|---|---|

| Acid Hydrolysis | Streptidine, Streptobiosamine. lcms.cz |

| Alkaline Hydrolysis | Maltol. lcms.cz |

Microbiological Assay Methods for Activity Determination

Microbiological assays are fundamental for determining the biological activity of an antibiotic. These methods measure the effect of the compound on microbial growth and survival.

The Minimum Inhibitory Concentration (MIC) is a key in vitro measure of an antibiotic's potency. It is defined as the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period. frontiersin.orgresearchgate.net The broth microdilution method is a standard technique for determining MIC values. jst.go.jp The MIC of streptomycin has been determined for a wide range of bacteria. For instance, in one study evaluating novel compounds, streptomycin was used as a reference drug, and its MIC against Mycobacterium tuberculosis (MTB) H37Rv was reported. jst.go.jp The determination of MIC is crucial for understanding the susceptibility profile of different bacterial strains to the antibiotic. researchgate.netresearchgate.net

Table 3: Example MIC Values for Streptomycin

| Organism | Strain | MIC (µM) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | H37Rv | 11 | jst.go.jp |

| Staphylococcus aureus | MTCC-96 | 22 | jst.go.jp |

| Bacillus subtilis | MTCC-441 | 44 | jst.go.jp |

| Escherichia coli | MTCC-443 | 44 | jst.go.jp |

| Klebsiella pneumoniae | MTCC-109 | 44 | jst.go.jp |

These values are examples from a single study and can vary between different studies and bacterial isolates.

Beyond simply inhibiting growth (bacteriostatic effect), some antibiotics actively kill bacteria (bactericidal effect). frontiersin.org The assessment of bactericidal activity is critical for determining the clinical potential of an antibiotic, especially for treating infections in immunocompromised hosts. Time-kill assays are a common method to evaluate bactericidal effects. nih.gov These experiments involve exposing a bacterial population to the antibiotic at concentrations above the MIC and measuring the number of viable cells (colony-forming units, or CFUs) over time. nih.gov A significant reduction in CFU counts, often defined as a 3-log10 (99.9%) decrease, is typically considered evidence of bactericidal activity. plos.org Studies have shown that for some organisms, streptomycin exhibits a bactericidal effect, while for others, its action may be primarily bacteriostatic. frontiersin.orgoup.com

Molecular and Genetic Tools for Studying Action and Resistance

Understanding how streptomycin works and how bacteria become resistant involves a range of molecular and genetic tools. Streptomycin's primary mechanism of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit. researchgate.netelsevier.es

Resistance to streptomycin in bacteria like Mycobacterium tuberculosis is primarily acquired through mutations in specific genes, rather than horizontal gene transfer. elsevier.es Whole-genome sequencing (WGS) and other molecular techniques are used to identify these mutations. researchgate.netnih.gov The main genes implicated in streptomycin resistance are:

rpsL : This gene encodes the ribosomal protein S12. Mutations in rpsL are a major cause of high-level streptomycin resistance, accounting for a significant percentage of resistant clinical isolates. nih.govmcmaster.cafrontiersin.org These mutations alter the S12 protein, which in turn affects the structure of the 16S rRNA and disrupts the binding of streptomycin to the ribosome. mcmaster.ca

rrs : This gene encodes the 16S rRNA, a component of the 30S ribosomal subunit and the direct target of streptomycin. nih.govnih.gov Point mutations within the rrs gene, particularly in functionally important regions like the 530 loop, can prevent the drug from binding, leading to resistance. elsevier.esnih.gov

gidB : Mutations in this gene, which encodes a methyltransferase responsible for modifying the 16S rRNA, have been associated with low-to-moderate levels of streptomycin resistance. nih.govfrontiersin.org The loss of this modification is thought to confer resistance. nih.gov

Interestingly, the pantothenate biosynthesis pathway, while not a direct target of streptomycin, is a crucial metabolic pathway for bacteria and a target for other antimicrobials. nih.govnih.gov The enzyme PanD, involved in pantothenate synthesis, is a target for the antituberculosis drug pyrazinamide. nih.gov Furthermore, studies have shown that the glutamate-pantothenate pathway can influence antibiotic resistance, and pantothenate itself has been shown to modulate the stability of essential enzymes in mycobacteria. frontiersin.orgpnas.org This highlights the complex interplay of metabolic pathways in the context of antibiotic action and resistance.

Table 4: Key Genes Associated with Streptomycin Resistance

| Gene | Encoded Product | Function in Resistance |

|---|---|---|

| rpsL | Ribosomal Protein S12 | Mutations alter the ribosome structure, preventing effective streptomycin binding. mcmaster.cafrontiersin.org |

| rrs | 16S Ribosomal RNA | Mutations in the drug-binding site on the rRNA prevent the antibiotic from inhibiting protein synthesis. nih.govnih.gov |

Gene Sequencing and Mutational Analysis

The emergence of streptomycin resistance is a significant area of research, with gene sequencing and mutational analysis being primary tools for its investigation. Resistance is frequently linked to specific genetic alterations in bacteria, which can be identified with high precision through DNA sequencing.

High-level resistance to streptomycin is most commonly associated with mutations in the rpsL and rrs genes. nih.gov The rpsL gene encodes the ribosomal protein S12, while the rrs gene encodes the 16S rRNA, both of which are components of the 30S ribosomal subunit where streptomycin exerts its effect. nih.gov Point mutations in these genes can alter the binding site of streptomycin, preventing the antibiotic from inhibiting protein synthesis while maintaining the ribosome's function. mdpi.com

In Mycobacterium tuberculosis, common mutations in the rpsL gene include changes at codon 43 (e.g., K43R) and codon 88 (e.g., K88Q). nih.gov Similarly, mutations in the rrs gene, particularly in the 530 loop region, are known to confer resistance. asm.org For instance, substitutions at positions 491, 513, and 516 have been identified in resistant clinical isolates. nih.gov In the fire blight pathogen, Erwinia amylovora, a point mutation at codon 43 of the rpsL gene (leading to a lysine-to-asparagine substitution, K43N) has been identified as a cause of high resistance. mdpi.comapsnet.org

Low-level streptomycin resistance is often associated with mutations in the gidB gene. nih.govmdpi.com This gene encodes a methyltransferase that modifies the 16S rRNA. nih.gov Mutations in gidB can interfere with streptomycin binding, leading to a low-level resistance phenotype. mdpi.com In some cases, resistance can also be acquired through horizontal gene transfer, such as the acquisition of the strA-strB gene pair on transposon Tn5393, which encode enzymes that modify and inactivate streptomycin. apsnet.org

Interactive Table 1: Gene Mutations Associated with Streptomycin Resistance

| Gene | Organism | Mutation/Codon Change | Conferred Resistance Level | Reference(s) |

|---|---|---|---|---|

| rpsL | Mycobacterium tuberculosis | K43R (AAG→AGG) | High | nih.gov |

| rpsL | Mycobacterium tuberculosis | K88Q (AAG→CAG) | High | nih.gov |

| rpsL | Erwinia amylovora | K43N (Lysine to Asparagine) | High | mdpi.com |

| rpsL | Erwinia amylovora | K43R (Lysine to Arginine) | High | apsnet.org |

| rrs | Mycobacterium tuberculosis | 491 C→T | High | nih.gov |

| rrs | Mycobacterium tuberculosis | 513 A→C/T | High | nih.gov |

| gidB | Mycobacterium tuberculosis | Various | Low | nih.govmdpi.com |

| strA-strB | Erwinia amylovora | Gene presence | High | apsnet.org |

Ribosome Profiling and Structural Studies (e.g., X-ray crystallography)

Understanding the precise interaction between streptomycin and its target, the ribosome, has been greatly advanced by structural biology techniques, particularly X-ray crystallography. These studies provide a three-dimensional view of the binding site and reveal the conformational changes induced by the antibiotic.

Streptomycin binds to a single, specific site on the 30S ribosomal subunit. nih.govrcsb.org This binding pocket is formed by several components, including the 16S rRNA helices h1, h18, h27, and h44, as well as the ribosomal protein S12. nih.gov The interaction is primarily with the phosphodiester backbone of the 16S rRNA. nih.govresearchgate.net

X-ray crystallography studies have shown that streptomycin binding induces a unique conformational change in the decoding site of the 30S subunit. nih.gov Unlike other aminoglycosides that stabilize a "closed" conformation of the ribosome, streptomycin shifts a region of the 16S rRNA's helix 44. nih.gov This structural distortion pre-organizes the decoding site in a way that destabilizes the binding of correct (cognate) tRNA-mRNA complexes and, conversely, stabilizes the binding of incorrect (near-cognate) complexes. nih.govresearchgate.net This leads to the characteristic misreading of the genetic code induced by streptomycin.

Ribosome profiling, a technique that uses deep sequencing to map the positions of ribosomes on mRNA transcripts, can be used in conjunction with structural data to understand the context-specific effects of antibiotics. researchgate.net This method can reveal how streptomycin's inhibition of translation might vary depending on the specific mRNA sequence being translated. researchgate.net

Interactive Table 2: Key Components of the Streptomycin Binding Site on the 30S Ribosome

| Component | Type | Specific Region/Residue | Role in Interaction | Reference(s) |

|---|---|---|---|---|

| 16S rRNA | RNA Helix | h1, h18, h27, h44 | Forms the primary binding pocket | nih.gov |

| 16S rRNA | RNA Base | G527, A914, C1490, G1491 | Forms hydrogen bonds with streptomycin | rcsb.org |

| S12 | Ribosomal Protein | Lysine 42 (K42), Lysine 87 (K87) | Potential hydrogen bonding with streptomycin | rcsb.orgnih.gov |

Metabolomics and Proteomics in Response to Streptomycin Pantothenate

Metabolomics and proteomics are powerful 'omics' technologies that provide a global view of the changes in metabolites and proteins within an organism in response to a stimulus, such as exposure to an antibiotic. These approaches offer insights into the broader physiological adjustments and resistance mechanisms that go beyond mutations in the direct target site. mdpi.comdntb.gov.ua

Proteomic analyses, often using mass spectrometry, have been employed to identify changes in the protein expression profile of bacteria exposed to streptomycin. nih.gov For example, a quantitative proteomic study on Klebsiella pneumoniae exposed to sub-lethal concentrations of streptomycin found that the expression of 42 proteins was elevated. nih.gov Such studies can reveal the upregulation of proteins involved in stress responses, efflux pumps that actively remove the antibiotic from the cell, or enzymes that modify the antibiotic. nih.govmdpi.com

Metabolomics complements proteomics by analyzing the profile of small molecule metabolites. rsc.org By examining the changes in the metabolome, researchers can identify metabolic pathways that are perturbed by streptomycin and that may contribute to resistance. nih.gov For instance, studies on E. coli have shown that pathways like purine (B94841) metabolism may play a significant role in antibiotic resistance. nih.govrsc.org The integration of proteomics and metabolomics data can provide a comprehensive understanding of the biochemical alterations occurring in bacteria under antibiotic stress, potentially revealing new targets for drug development or biomarkers for detecting resistance. dntb.gov.uanih.govbiorxiv.org

Interactive Table 3: Examples of Proteomic and Metabolomic Findings in Antibiotic Response

| Omics Type | Organism | Finding | Implication | Reference(s) |

|---|---|---|---|---|

| Proteomics | Klebsiella pneumoniae | 42 proteins elevated in response to streptomycin. | Indicates broad cellular response to antibiotic stress. | nih.gov |

| Proteomics | Mycobacterium tuberculosis | Differential protein expression in resistant vs. sensitive strains. | Helps identify proteins involved in resistance mechanisms. | nih.gov |

| Metabolomics | Escherichia coli | Alterations in purine metabolism pathway. | Suggests a role for specific metabolic pathways in resistance. | nih.govrsc.org |

| Multi-omics | Mycobacterium tuberculosis | Changes in membrane lipid metabolism in resistant strains. | Links resistance to alterations in cellular components beyond the direct drug target. | nih.govrsc.org |

Research on Derivatives, Analogues, and Modified Compounds

Rational Design and Synthesis of Streptomycin (B1217042) Pantothenate Analogues

The rational design of analogues of streptomycin pantothenate primarily focuses on modifying either the streptomycin core or the pantothenate moiety, or both, to improve efficacy and overcome resistance. This compound itself is formed from streptomycin and pantothenic acid, and a related compound, dihydrostreptomycin (B1670612) tripantothenate, is a derivative of dihydrostreptomycin and tripantothenic acid, a form of vitamin B5. ontosight.ainih.gov The modification of dihydrostreptomycin with tripantothenate may alter its pharmacokinetic properties, such as solubility and stability. ontosight.ai

Systematic structural modification of streptomycin is a key strategy for developing new analogues. One major target for modification is the aldehyde group of streptomycin. Research has shown that this group can be successfully modified to produce hydrazone, amino hydrazide, and sulfonyl hydrazide derivatives. researchgate.net In one study, 21 novel streptomycin derivatives were designed and synthesized by modifying this aldehyde group, indicating that the aldehyde itself is not essential for antimicrobial activity. researchgate.net The synthesis process for such derivatives can involve dissolving streptomycin in an acid, cooling it, and then adding other chemical groups. jpmsonline.com Another complex synthesis approach involves the hydrolysis of guanidine (B92328) residues on streptomycin, protection of the amine groups as azides, protection of alcohol groups, and subsequent glycosidic bond cleavage to create building blocks for novel aminoglycosides. nih.gov

On the other side of the compound, the pantothenate moiety is also a target for rational design. Pantothenate is essential for coenzyme A (CoA) biosynthesis in bacteria, and enzymes in this pathway, such as pantothenate synthetase and pantothenate kinase, are attractive targets for new antibiotics. frontiersin.orgunipv.it The design of pantothenamides, which are analogues of pantothenic acid, has been a fruitful area of research. asm.orgasm.org These analogues are designed to inhibit bacterial growth by targeting CoA biosynthesis. For instance, sterically occluded and truncated analogues have been synthesized to be resistant to hydrolysis by host enzymes like pantetheinase, thereby improving their stability and potential for in vivo use. asm.org

Structure-Activity Relationship Studies for Antimicrobial Efficacy

Understanding the relationship between the chemical structure of this compound analogues and their antimicrobial efficacy is crucial for designing more effective drugs. Studies focus on how specific chemical groups at different positions on the molecule affect its ability to bind to the bacterial ribosome and inhibit protein synthesis. asm.org

For derivatives of the streptomycin core, the aldehyde group has been systematically studied. Modifications of this group into hydrazine (B178648), acylhydrazine, or sulfonyl hydrazine structures were found to be well-tolerated, with the resulting analogues retaining potent anti-tuberculosis activity, often comparable to the parent streptomycin. researchgate.net However, converting the aldehyde into a secondary amine or introducing siderophore fragments led to a significant decrease in activity. researchgate.net This indicates that while the aldehyde group is not strictly necessary, the nature of its replacement is critical for maintaining efficacy. Other research has synthesized azo derivatives of streptomycin by reacting it with phenol, β-naphthol, and 2-hydroxynaphthaldehyde; one of these derivatives showed moderate inhibition against Escherichia coli, a bacterium that the standard streptomycin did not inhibit in the study. jpmsonline.comresearchgate.net

The antimicrobial activity of aminoglycosides like streptomycin is also profoundly affected by the number and location of amino and hydroxyl groups on their hexose (B10828440) rings. asm.org These groups are critical for the drug's interaction with the 30S ribosomal subunit, which is its site of action. asm.org Similarly, studies on kanamycin (B1662678), another aminoglycoside, have shown that substituents at the 2' and 6' positions of its ring I are critical for drug activity and binding to the ribosomal A site. researchgate.net

For the pantothenate portion of the molecule, structure-activity relationship (SAR) studies on pantothenamide analogues have provided key insights. These compounds target pantothenate kinase (PanK), an essential enzyme in bacteria. nih.gov Truncated and pantetheinase-resistant analogues have shown comparable or enhanced antimicrobial activity against uropathogenic E. coli, especially when combined with inhibitors of other metabolic pathways. asm.org The stability of these analogues in plasma and against liver enzymes is a key factor in their design and ultimate in vivo efficacy. asm.orgasm.org

| Compound/Modification | Structural Change | Effect on Antimicrobial Efficacy | Reference |

|---|---|---|---|

| Streptomycin Derivatives | Aldehyde group converted to hydrazine, acylhydrazine, or sulfonyl hydrazine | Potent anti-tuberculosis activity maintained (MIC of 2 μg/mL) | researchgate.net |

| Streptomycin Derivatives | Aldehyde group converted to secondary amine or siderophore derivatives | Dramatic reduction in activity | researchgate.net |

| Streptomycin Azo Derivative | Reaction with 2-hydroxynaphthaldehyde | Moderate inhibition of E. coli, which was not inhibited by standard streptomycin | jpmsonline.comresearchgate.net |

| Nitroguaiacol Ether Derivatives of Streptomycin | Addition of nitroguaiacol ether groups | Differential activity related more to drug transport efficiency than inhibition of protein synthesis | nih.gov |

| Pantothenamide Analogues (N5-α-Pan) | Truncated and pantetheinase-resistant structure | Comparable antimicrobial activity to parent compound against UPEC; enhanced activity with DXPS inhibitor | asm.orgasm.org |

Investigation of Modified Compounds with Altered Resistance Profiles

A primary driver for synthesizing new this compound analogues is to overcome bacterial resistance. Bacteria develop resistance to streptomycin through two main mechanisms: enzymatic modification of the antibiotic, which prevents it from binding to its target, and mutations in the ribosomal protein S12 (encoded by the rpsL gene), which alter the target itself. nzpps.orgishs.org

Rational design of new compounds aims to circumvent these resistance mechanisms. One successful strategy, demonstrated with other aminoglycosides, is to modify the antibiotic at the positions that are targeted by resistance enzymes. mdpi.combohrium.com For example, the semi-synthetic aminoglycoside amikacin (B45834) was developed by adding a (S)-4-amino-2-hydroxybutyryl (AHB) group to the N-1 position of kanamycin, which protects it from several modifying enzymes. mdpi.com Similar strategies could be applied to the streptomycin structure to block the action of enzymes that inactivate it.

Another approach is to develop hybrid drugs that have a dual mechanism of action. By combining the ribosomal inhibition of streptomycin with a pantothenamide that inhibits CoA synthesis, a resulting analogue could be effective against strains resistant to streptomycin alone. asm.orgmdpi.com The combination of drugs targeting different pathways can produce a synergistic effect, making it harder for bacteria to develop resistance. bohrium.com Studies have shown that combining certain compounds with antibiotics like streptomycin can restore their effectiveness against resistant strains. d-nb.info

Furthermore, research has revealed that bacteria can alter their ribosomes in response to antibiotics, a potential new mechanism of resistance. news-medical.net When exposed to streptomycin, E. coli has been observed to assemble new ribosomes that lack certain chemical modifications in the very region where the antibiotic binds, thus making the bacteria more resistant. news-medical.net Designing analogues that can bind effectively to these altered ribosomes is a potential future direction for overcoming this form of resistance.

Interestingly, some research has shown that certain mutations in the rpsL gene that confer streptomycin resistance can also trigger an overproduction of other antibiotics by the bacterium, a phenomenon observed in several Streptomyces, Bacillus, and Pseudomonas species. asm.org

| Resistance Mechanism | Modification Strategy | Rationale / Effect | Reference |

|---|---|---|---|

| Enzymatic modification (e.g., by APH, AAC enzymes) | Structural modification at the N-1 position (e.g., amikacin from kanamycin) | Protects the antibiotic from being inactivated by resistance enzymes. | mdpi.com |

| Enzymatic modification | Selective modification of the N-3″ amino group of kanamycin into a guanidine group | Provided protection against inactivation by ANT(4′), APH(3′), and AAC(6′) enzymes while maintaining activity. | mdpi.com |

| General Drug Resistance | Creation of hybrid compounds (e.g., Cipro-NeoB/Cipro-KanA) | Provides a dual mechanism of action, potent profile against modifying enzymes, and reduced potential for generating resistance. | mdpi.com |

| Target mutation (rpsL gene) | Development of analogues that can bind to altered ribosomal targets. | Aims to overcome resistance caused by changes in the antibiotic's binding site. | news-medical.net |

| Multiple Drug Resistance (MDR) | Combination therapy with resistance modulators (e.g., resveratrol (B1683913) with streptomycin) | Synergistic effects can restore the efficacy of the antibiotic against MDR strains. | d-nb.info |

Environmental and Ecological Research Contexts

Environmental Fate and Persistence in Various Matrices

The environmental behavior of streptomycin (B1217042) is dictated by its chemical properties. It is a highly polar organic base, meaning it will exist almost entirely in its cationic (positively charged) form in typical environmental pH ranges. nih.gov This charge is a primary factor in its environmental fate.

Information specifically detailing the hydrolysis and degradation pathways of the pantothenate salt form is scarce; research prioritizes the active streptomycin molecule. The U.S. Environmental Protection Agency (EPA) waived most environmental fate data requirements for streptomycin but did require a hydrolysis study as confirmatory data. epa.gov

The mobility of streptomycin in the environment is generally low due to its strong interaction with soil particles. nih.gov As a cation, streptomycin adsorbs strongly to negatively charged particles, such as those found in clay and organic matter, which are common in many soils and sediments. nih.gov This strong adsorption significantly limits its movement, or mobility, through the soil profile and reduces the likelihood of it leaching into groundwater. nih.govnih.gov

Research has demonstrated this immobility in laboratory settings. In one study, streptomycin applied to a sandy loam soil was not detected after a 30-day incubation period, indicating strong binding and/or degradation within the soil matrix. nih.gov The high water solubility of streptomycin might suggest potential for mobility, but this is counteracted by its powerful adsorption to soil components. nih.govnih.gov Consequently, streptomycin is expected to be largely immobile in most soil and aquatic systems. nih.gov

Table 1: Soil Adsorption and Persistence of Streptomycin

| Parameter | Finding | Soil Characteristics | Source |

|---|---|---|---|

| Mobility | Expected to be immobile in soil. | General | nih.gov |

| Adsorption | Adsorbs strongly onto negatively charged clay soils. | General | nih.gov |

| Persistence | Not detected following 30-day incubation at 4°C, 20°C, and 30°C. | Sandy loam, pH 6.0, 16.3% clay, 60.0% sand. | nih.gov |

| Persistence | Moderately persistent in aerobic soil. | Not specified | usda.gov |

Impact on Environmental Microbiomes and Non-Target Microorganisms

As a broad-spectrum antibiotic, the release of streptomycin into the environment can have significant impacts on the natural microbial communities that are crucial for ecosystem health. semanticscholar.org

In academic research and specialized agricultural contexts, streptomycin is used to study and control plant diseases caused by bacteria. ufl.edu A primary research application is in managing fire blight, a destructive bacterial disease of apples and pears caused by Erwinia amylovora. ufl.eduapsnet.org It has also been studied for the control of bacterial spot (Xanthomonas species) on crops like tomatoes and peppers, particularly in greenhouse settings. ufl.edu

A significant area of academic research focuses on the emergence and spread of streptomycin-resistant bacteria in agricultural environments where it has been applied. apsnet.org Studies have investigated infected plant tissues not just for the target pathogen, but also for other resistant bacterial species, such as Pseudomonas spp. and Pantoea agglomerans. apsnet.org This type of research is critical for understanding the ecological consequences of antibiotic use in agriculture, including the potential for resistance genes to be transferred between different bacterial species in the plant's environment. apsnet.org

Future Directions and Emerging Research Avenues

Novel Insights from Systems Biology and "Omics" Technologies

Systems biology, integrated with "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics, is providing unprecedented insights into the complex mechanisms of action and resistance related to streptomycin (B1217042). These approaches allow for a holistic view of the cellular response to the antibiotic, moving beyond the study of single genes or proteins. nih.govfrontiersin.org